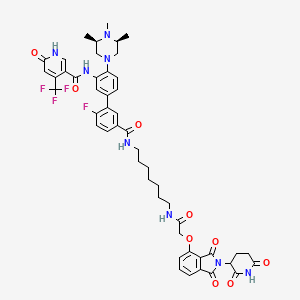

WDR5 degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H52F4N8O9 |

|---|---|

Molecular Weight |

973.0 g/mol |

IUPAC Name |

N-[5-[5-[7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptylcarbamoyl]-2-fluorophenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C49H52F4N8O9/c1-27-24-60(25-28(2)59(27)3)37-15-13-29(21-36(37)57-45(66)33-23-56-41(63)22-34(33)49(51,52)53)32-20-30(12-14-35(32)50)44(65)55-19-8-6-4-5-7-18-54-42(64)26-70-39-11-9-10-31-43(39)48(69)61(47(31)68)38-16-17-40(62)58-46(38)67/h9-15,20-23,27-28,38H,4-8,16-19,24-26H2,1-3H3,(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H,58,62,67)/t27-,28+,38? |

InChI Key |

CIMHEQXMRXNDJG-PHDIXVDQSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |

Canonical SMILES |

CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

WDR5 Degrader-1: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target in oncology due to its critical role in scaffolding protein-protein interactions that drive oncogenic gene expression.[1][2][3] WDR5 is a core component of the mixed-lineage leukemia (MLL) histone methyltransferase complex, and it also plays a crucial role in recruiting the MYC oncoprotein to chromatin.[2][4] Traditional small molecule inhibitors have been developed to disrupt these interactions; however, a newer and more potent therapeutic strategy involves the targeted degradation of the WDR5 protein itself. This is achieved through the use of heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which induce the selective removal of WDR5 via the ubiquitin-proteasome system.

This in-depth technical guide elucidates the mechanism of action of WDR5 degraders, with a focus on PROTACs. It provides a comprehensive overview of the signaling pathways, quantitative degradation data for key compounds, and detailed protocols for essential experiments.

Core Mechanism of Action: PROTAC-Mediated WDR5 Degradation

WDR5 degraders, specifically PROTACs, are chimeric molecules designed to simultaneously bind to WDR5 and an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing WDR5 into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of WDR5. The polyubiquitinated WDR5 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

Several WDR5 PROTACs have been developed, most of which utilize ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases. The choice of WDR5 binder, E3 ligase ligand, and the linker connecting them are all critical determinants of the degrader's potency and selectivity.

Signaling Pathway of WDR5 Degradation

The following diagram illustrates the key steps in the PROTAC-mediated degradation of WDR5.

Caption: PROTAC-mediated degradation of WDR5.

Quantitative Data on WDR5 Degraders

The efficacy of WDR5 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data for prominent WDR5 degraders.

Table 1: Degradation Potency of WDR5 PROTACs in Cancer Cell Lines

| Degrader | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MS40 | CRBN | MV4;11 | 42 ± 41 | 77 ± 12 | |

| MS33 | VHL | MV4;11 | 260 ± 56 | 71 ± 5 | |

| MS67 | VHL | MV4;11 | 3.7 | 94 | |

| MS67 | VHL | MIA PaCa-2 | 45 | - | |

| Compound 11 (MS132) | VHL | MIA PaCa-2 | 92 ± 35 | 73 ± 12 | |

| 8g | VHL | MV4-11 | 53 | 58 | |

| 17b | VHL | MV4-11 | 155 | 77.8 |

Table 2: Binding Affinities of WDR5 Degraders

| Degrader | Binding Partner | Kd (nM) | Reference |

| MS67 | WDR5 | 63 | |

| MS67 | VCB Complex | 140 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of WDR5 degrader activity. The following sections provide generalized protocols for key experiments, with specific considerations for studying WDR5 degraders.

Western Blotting for WDR5 Degradation

This protocol is used to quantify the reduction in WDR5 protein levels following treatment with a degrader.

Experimental Workflow:

Caption: Western Blotting Workflow for WDR5 Degradation.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MV4;11, MIA PaCa-2) at an appropriate density. Treat cells with various concentrations of the WDR5 degrader or DMSO as a vehicle control for a specified time (e.g., 18 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for WDR5 overnight at 4°C. A loading control antibody (e.g., α-tubulin or α-GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the intensity of the WDR5 band and normalize it to the loading control. Calculate the percentage of WDR5 degradation relative to the DMSO-treated control.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is used to demonstrate the interaction between WDR5, the degrader, and the E3 ligase.

Experimental Workflow:

Caption: Co-Immunoprecipitation Workflow.

Detailed Methodology:

-

Cell Treatment: Treat cells with the WDR5 degrader or DMSO for a time sufficient to allow ternary complex formation (e.g., 2-4 hours).

-

Gentle Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing Lysate: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-WDR5) overnight at 4°C.

-

Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the "prey" proteins (e.g., VHL or CRBN) to confirm their interaction with WDR5 in the presence of the degrader.

Cell Viability Assay

This protocol is used to assess the functional consequence of WDR5 degradation on cancer cell proliferation.

Experimental Workflow:

Caption: Cell Viability Assay Workflow.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the WDR5 degrader. Include a vehicle-only control.

-

Incubation: Incubate the plate for a period that allows for significant effects on cell proliferation (e.g., 72 hours).

-

Add Viability Reagent: Add a cell viability reagent such as MTT, MTS, or a luminescent-based reagent like CellTiter-Glo.

-

Measurement: After an appropriate incubation time with the reagent, measure the absorbance or luminescence according to the manufacturer's instructions.

-

IC50 Calculation: Plot the cell viability against the logarithm of the degrader concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Conclusion

WDR5 degraders represent a promising therapeutic modality for cancers dependent on WDR5-mediated gene regulation. Their mechanism of action, centered on the hijacking of the ubiquitin-proteasome system, offers a distinct advantage over traditional inhibitors by leading to the complete removal of the target protein. A thorough understanding of the underlying molecular events, coupled with robust and well-defined experimental protocols, is essential for the continued development and optimization of these novel anti-cancer agents. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field.

References

discovery and synthesis of WDR5 degrader-1

An In-depth Technical Guide on the Discovery and Synthesis of WDR5 Degrader-1 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple chromatin-modifying complexes, most notably the MLL/SET1 histone methyltransferases.[1][2] Its role in gene regulation, particularly in the context of oncogenes like MYC, has made it an attractive target for cancer therapy.[3] While inhibitors of WDR5's protein-protein interactions have been developed, they often target only a subset of its functions.[4] The development of proteolysis-targeting chimeras (PROTACs) offers a more comprehensive approach by inducing the complete degradation of the WDR5 protein. This guide details the discovery, synthesis, and characterization of key WDR5 degraders, providing a technical overview for researchers in the field.

Rationale and Design Strategy

The primary strategy for developing WDR5 degraders involves a heterobifunctional PROTAC approach. A PROTAC is a molecule consisting of two active domains connected by a chemical linker: one domain binds to the target protein (WDR5), and the other recruits an E3 ubiquitin ligase. This ternary complex formation (Target-PROTAC-E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The design of the WDR5 degraders described herein is based on established components:

-

WDR5-binding moiety: The small molecule inhibitor OICR-9429, which targets the WDR5-interacting (WIN) site, was chosen as the warhead due to its well-characterized, high-affinity binding. Another scaffold, a modified pyrroloimidazole, has also been explored.

-

E3 Ligase Ligands: Ligands for two different E3 ligases have been successfully utilized:

-

Von Hippel-Lindau (VHL): VHL-1 and its derivatives are commonly used to recruit the VCB E3 ligase complex.

-

Cereblon (CRBN): Pomalidomide and related immunomodulatory drugs (IMiDs) are used to engage the CRBN E3 ligase.

-

-

Linker: The nature and length of the linker connecting the two moieties are critical for optimal ternary complex formation and degradation efficiency. Various polyethylene glycol (PEG) and alkyl linkers have been systematically evaluated.

Synthesis of WDR5 Degraders

The synthesis of WDR5 degraders is a multi-step process involving the separate synthesis of the WDR5-binding core and the E3 ligase-linker moiety, followed by their final conjugation.

Synthesis of OICR-9429-based VHL-recruiting Degrader (PROTAC WDR5 degrader 1, compound 8g)

The synthesis of the OICR-9429 scaffold begins with a nucleophilic aromatic substitution, followed by a nitro group reduction and a Suzuki-Miyaura cross-coupling to form a key biaryl intermediate. After an amide coupling, the resulting molecule is attached to a linker, which is then finally coupled to the VHL ligand.

A representative synthetic scheme starting from the core intermediate is shown below.

Scheme 1: Synthesis route of WDR5 degraders addressing the E3 ligase Von-Hippel-Lindau (VHL)

-

a) 1. TFA/CH2Cl2 (1/1), rt, 1 h; 2. HATU, DIEA, DMF, linker, rt, 3-5 h.

Synthesis of OICR-9429-based CRBN-recruiting Degrader (this compound, compound 25)

The synthesis of CRBN-recruiting degraders follows a similar logic. The OICR-9429 core is first synthesized and then coupled to a linker that has been pre-conjugated with a CRBN ligand like pomalidomide.

Scheme 2: Synthesis route of WDR5 degraders addressing the E3 ligase Cereblon (CRBN)

-

a) DIEA, EtOH, 80 °C, 16 h

-

b) Zn, NH4Cl, Dioxane/water (3/1), rt, 30 min

-

c) (4-(tert-butoxycarbonyl)phenyl)boronic acid, XPhos Pd G3, NaHCO3, Dioxane/water (3/1), 85 °C, 16 h

-

d) 1. Carboxylic acid, SOCl2, CH2Cl2/ACN (1/1), 50 °C, 3 h; 2. pyridine, CH2Cl2/ACN (1/1), 50 °C, 16 h

-

e) 1. TFA/CH2Cl2 (1/1), rt, 1 h; 2. HATU, DIEA, DMF, CRBN ligase ligand linker, rt, 3-5 h.

Quantitative Data Summary

The efficacy of WDR5 degraders is quantified by their binding affinity to WDR5 and the respective E3 ligase, and their ability to induce degradation in cellular models.

Table 1: Binding Affinity and Cellular Potency of VHL-recruiting WDR5 Degraders

| Compound | WDR5 Binding (Kd, nM) | VCB Binding (Kd, nM) | Cellular WDR5 Degradation (DC50, nM) | Cell Line |

| MS33 | 120 ± 7 | 870 ± 76 | ~1000 | MV4;11 |

| MS67 | 63 ± 10 | 140 ± 7.2 | 3.1 | MV4;11 |

| Compound 8g | Not Reported | Not Reported | 100-500 | MV4-11WDR5-HiBiT |

| Compound 11 | Not Reported | Not Reported | <100 | MIA PaCa-2 |

Table 2: Degradation and Anti-proliferative Activity of CRBN-recruiting WDR5 Degraders

| Compound | Cellular WDR5 Degradation (DC50, nM) | Dmax (%) | Anti-proliferative Activity (GI50, µM) | Cell Line |

| MS40 | 42 ± 41 | 77 ± 12 | Not Reported | MV4;11 |

| Compound 25 | Not Reported | Not Reported | Not Reported | Not Reported |

| Compound 11 (VHL) | Not Reported | >90% at 0.5 µM | 4.0 - 32 | PDAC cell lines |

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Experimental Workflow

Experimental Protocols

NanoBRET Target Engagement Assay

This assay measures the binding of the degrader to WDR5 in living cells.

-

Cell Line: HEK293T cells are transiently transfected with a NanoLuc-WDR5 fusion construct.

-

Procedure: Transfected cells are seeded into 96-well plates. A fluorescent tracer that binds to WDR5 is added, followed by serial dilutions of the test compound (degrader).

-

Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. The BRET signal is generated when the NanoLuc luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity.

-

Analysis: The degrader competes with the tracer for binding to WDR5, causing a decrease in the BRET signal. The IC50 value is calculated from the dose-response curve.

HiBiT-based WDR5 Degradation Assay

This assay quantifies the loss of WDR5 protein in cells following treatment with a degrader.

-

Cell Line: A cell line (e.g., MV4-11) is engineered to express WDR5 fused with a small, 11-amino-acid HiBiT tag.

-

Procedure: Cells are seeded and treated with various concentrations of the WDR5 degrader for a specified time (e.g., 24 hours).

-

Measurement: The cells are lysed, and the Nano-Glo® HiBiT Lytic Detection System is added. The LgBiT protein in the reagent binds to the HiBiT tag on WDR5, forming a functional NanoLuc luciferase that generates a luminescent signal.

-

Analysis: The luminescence intensity is directly proportional to the amount of WDR5-HiBiT protein remaining. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are determined from the dose-response curve.

Immunoblotting

Western blotting is used to visually confirm the degradation of endogenous WDR5.

-

Sample Preparation: Cells are treated with the degrader for various times and concentrations. Cell lysates are prepared, and protein concentration is determined.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for WDR5. A loading control antibody (e.g., anti-tubulin or anti-GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate.

-

Analysis: The intensity of the WDR5 band is quantified and normalized to the loading control to determine the extent of degradation.

Cell Viability Assay

This assay measures the effect of WDR5 degradation on cell proliferation and survival.

-

Procedure: Cancer cell lines (e.g., MV4;11, MIA PaCa-2) are seeded in 96-well plates and treated with a range of degrader concentrations for a period of 3-6 days.

-

Measurement: Cell viability is assessed using reagents like CellTiter-Glo® (which measures ATP levels) or by counting cells.

-

Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition) value, indicating the anti-proliferative potency of the degrader.

Conclusion

The development of WDR5 degraders represents a significant advancement in targeting epigenetic regulators for cancer therapy. Compounds such as the VHL-recruiting degrader MS67 and CRBN-recruiting degraders have demonstrated high potency and selectivity in degrading WDR5, leading to anti-proliferative effects in various cancer cell lines. The structure-based design and systematic optimization of the PROTAC components have been crucial for achieving effective degradation. This technical guide provides a foundational understanding of the discovery, synthesis, and evaluation of this compound, offering valuable protocols and data for researchers aiming to explore or expand upon this promising therapeutic strategy.

References

The Pivotal Role of WDR5 in Acute Myeloid Leukemia: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematologically aggressive malignancy characterized by the rapid proliferation of abnormal myeloblasts in the bone marrow. The epigenetic regulator WD repeat-containing protein 5 (WDR5) has emerged as a critical player in the pathogenesis of AML. This technical guide provides a comprehensive overview of the multifaceted role of WDR5 in AML, detailing its molecular functions, involvement in key oncogenic signaling pathways, and its validation as a promising therapeutic target. This document is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of AML.

Introduction: WDR5 as a Key Epigenetic Regulator in AML

WDR5 is a core component of the Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A) histone methyltransferase complex. This complex is essential for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1][2][3] WDR5 functions as a critical scaffolding protein, mediating the interaction between the MLL1 catalytic subunit and the histone H3 substrate.[2] Its role is particularly crucial for maintaining the integrity and enzymatic activity of the MLL1 complex. Beyond its canonical role in the MLL1 complex, WDR5 also engages in protein-protein interactions with other key oncogenic factors, including c-MYC and the p30 isoform of C/EBPα, expanding its influence on the leukemic phenotype.[4]

WDR5 Expression and Prognostic Significance in AML

Elevated expression of WDR5 is a recurrent finding in AML patient samples compared to healthy bone marrow controls. This overexpression is not merely a correlative finding but holds significant prognostic value. High WDR5 expression is associated with a more aggressive disease phenotype, including higher blast counts in the bone marrow and peripheral blood, and is linked to high-risk cytogenetic profiles. Consequently, AML patients with high WDR5 levels often have a poorer prognosis and a lower rate of complete remission.

Quantitative Data on WDR5 Expression and Prognosis in AML

| Parameter | Finding | Cell/Patient Cohort | p-value | Reference |

| WDR5 mRNA Expression | Significantly higher in AML patients compared to normal bone marrow. | 88 adult AML patients | <0.05 | |

| Median Bone Marrow Blasts | Higher in WDR5-high patients (90.8%) vs. WDR5-low patients (77.9%). | 88 adult AML patients | 0.008 | |

| Median Peripheral Blood Blasts | Higher in WDR5-high patients (81.5%) vs. WDR5-low patients (66.5%). | 88 adult AML patients | 0.049 | |

| Risk Status | Favorable-risk is lower in WDR5-high patients (22.2% vs 54.7%); Intermediate and poor-risk are higher. | 88 adult AML patients | 0.016 | |

| Prognosis | Patients with high WDR5 and high MLL1 expression have a poor complete remission rate. | Adult ALL and AML patients | Not specified |

Molecular Mechanisms of WDR5 in AML Pathogenesis

WDR5 contributes to leukemogenesis through several interconnected molecular mechanisms, primarily revolving around its role as a scaffold for key oncogenic complexes.

The WDR5-MLL1 Axis in MLL-Rearranged AML

In AML subtypes characterized by MLL1 gene rearrangements, the WDR5-MLL1 interaction is central to the oncogenic program. MLL fusion proteins aberrantly recruit the MLL1 complex, leading to the trimethylation of H3K4 at the promoters of critical target genes, such as HOXA9 and MEIS1, which are essential for leukemia stem cell self-renewal and differentiation block. WDR5 is indispensable for the assembly and enzymatic activity of this complex.

The WDR5-c-MYC Interaction

WDR5 is a critical cofactor for the oncoprotein c-MYC. It facilitates the recruitment of c-MYC to the chromatin of target genes, many of which are involved in ribosome biogenesis and protein synthesis, thereby driving cell proliferation. This interaction occurs at a distinct binding site on WDR5 from the MLL1-binding motif.

The WDR5-C/EBPα p30 Axis in CEBPA-Mutated AML

In a subset of AML patients with mutations in the CEBPA gene, a truncated, oncogenic isoform known as p30 is produced. WDR5 preferentially interacts with the C/EBPα p30 isoform, but not the full-length p42, at genomic regions enriched with H3K4me3 marks. This interaction is crucial for the p30-mediated block in myeloid differentiation and enhanced self-renewal of leukemia cells.

Signaling Pathways Involving WDR5 in AML

Caption: WDR5-mediated signaling pathways in AML.

Functional Consequences of WDR5 Activity in AML Cells

The aberrant activity of WDR5-containing complexes has profound functional consequences for AML cells, promoting key hallmarks of cancer.

Promotion of Cell Proliferation and Survival

Knockdown of WDR5 in AML cell lines, such as U937, leads to a significant suppression of cell proliferation and an increase in apoptosis. This demonstrates the critical role of WDR5 in maintaining the viability and proliferative capacity of leukemic cells.

Quantitative Data on the Effects of WDR5 Knockdown

| Parameter | Finding | Cell Line | p-value | Reference |

| Cell Proliferation | Significantly suppressed upon WDR5 shRNA knockdown. | U937 | <0.05 | |

| Apoptosis | Significantly increased upon WDR5 shRNA knockdown. | U937 | <0.01 |

Blockade of Myeloid Differentiation

In certain AML contexts, such as those with CEBPA p30 mutations, WDR5 is instrumental in blocking the terminal differentiation of myeloid progenitors. Inhibition of the WDR5-MLL interaction can restore the differentiation potential of these cells.

WDR5 as a Therapeutic Target in AML

The central role of WDR5 in driving leukemogenesis has made it an attractive target for therapeutic intervention. The focus of drug development efforts has been the disruption of the protein-protein interaction between WDR5 and MLL1.

Small Molecule Inhibitors

Several small molecule inhibitors that target the WDR5-MLL1 interaction have been developed and show preclinical efficacy in AML models.

-

OICR-9429: A potent and selective antagonist of the WDR5-MLL interaction. It has been shown to selectively inhibit the proliferation and induce differentiation in AML cells expressing the C/EBPα p30 isoform.

-

MM-401 and MM-102: Peptidomimetic inhibitors that effectively block the WDR5-MLL1 interaction, leading to cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.

Protein Degraders

A more recent approach involves the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of WDR5.

-

MS67: A potent and selective WDR5 degrader that has demonstrated superior efficacy in suppressing the transcription of WDR5-regulated genes and inhibiting the proliferation of MLL-rearranged AML cells compared to PPI inhibitors.

Efficacy of WDR5 Inhibitors and Degraders in AML Models

| Compound | Mechanism of Action | AML Cell Line(s) | IC50/GI50/DC50 | Reference |

| OICR-9429 | WDR5-MLL1 PPI Inhibitor | MV4-11 | GI50 > 2500 nM | |

| OICR-9429 | WDR5-MLL1 PPI Inhibitor | K562 | GI50 > 2500 nM | |

| MM-102 | WDR5-MLL1 PPI Inhibitor | Leukemia cells with MLL fusion | Induces growth inhibition and apoptosis | |

| MS67 | WDR5 Degrader | MV4-11 | DC50 of 3.7 ± 1.4 nM | |

| MS67 | WDR5 Degrader | EOL-1 | GI50 of 38 ± 1 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for WDR5

This protocol is adapted for use in AML cell lines such as THP-1 and MV4-11.

1. Cell Cross-linking and Lysis:

-

Harvest approximately 2x10^7 AML cells by centrifugation.

-

Resuspend the cell pellet in 10 mL of fresh media and add formaldehyde to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in a buffer containing protease inhibitors.

2. Chromatin Sonication:

-

Resuspend the cell pellet in a sonication buffer.

-

Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-WDR5 antibody or an IgG control overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

6. Library Preparation and Sequencing:

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions.

-

Sequence the library on a high-throughput sequencing platform.

Experimental Workflow for WDR5 ChIP-seq

Caption: Workflow for WDR5 ChIP-sequencing.

Co-immunoprecipitation (Co-IP) for WDR5 and MLL1/c-MYC

This protocol is for the detection of protein-protein interactions in AML cells.

1. Cell Lysis:

-

Harvest approximately 2x10^7 AML cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge to pellet cellular debris and collect the supernatant (cell lysate).

2. Pre-clearing the Lysate:

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-WDR5) or an IgG control overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

4. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

5. Elution and Western Blotting:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against the "prey" protein (e.g., anti-MLL1 or anti-c-MYC).

WST-1 Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation.

1. Cell Seeding:

-

Seed AML cells (e.g., U937) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Include wells with media only as a background control.

2. Treatment:

-

Treat the cells with the desired concentrations of a WDR5 inhibitor or with a vehicle control.

-

Incubate for the desired time period (e.g., 48-72 hours).

3. WST-1 Reagent Addition:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

-

Shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis.

1. Cell Treatment:

-

Treat AML cells with a WDR5 inhibitor, shRNA against WDR5, or a control.

-

Incubate for the desired time period.

2. Cell Staining:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

WDR5 has been unequivocally established as a key player in the pathogenesis of AML, acting as a critical node in multiple oncogenic pathways. Its high expression and association with poor prognosis underscore its clinical relevance. The development of small molecule inhibitors and protein degraders targeting WDR5 has shown significant promise in preclinical models, paving the way for novel therapeutic strategies for AML.

Future research should focus on:

-

Identifying biomarkers of response to WDR5 inhibitors to enable patient stratification.

-

Exploring combination therapies to overcome potential resistance mechanisms. For instance, combining WDR5 inhibitors with other epigenetic modifiers or standard chemotherapy agents could enhance their efficacy.

-

Further elucidating the non-canonical functions of WDR5 in AML to uncover new therapeutic vulnerabilities.

References

- 1. youtube.com [youtube.com]

- 2. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

WDR5: A Rising Target for Therapeutic Intervention in Pancreatic Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The epigenetic regulator WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target in pancreatic cancer. WDR5 is a crucial scaffolding protein, essential for the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex and as a key interaction partner of the oncoprotein c-Myc. Its overexpression in pancreatic cancer is linked to tumor maintenance, proliferation, and immune evasion. This guide provides a comprehensive overview of WDR5's role in pancreatic cancer, preclinical evidence for its inhibition, detailed experimental protocols for its study, and a forward-looking perspective on WDR5-targeted therapies.

The Core Biology of WDR5 in Pancreatic Cancer

WDR5 is a highly conserved protein characterized by a seven-bladed β-propeller structure. This structure facilitates its function as a scaffold, mediating protein-protein interactions through two primary sites: the WDR5-interacting (WIN) site and the WDR5-binding motif (WBM) site.[1][2]

The WDR5-MLL Axis: Epigenetic Reprogramming

WDR5 is an indispensable component of the MLL/SET1 family of histone methyltransferase complexes.[3] These complexes, which include MLL1-4, SETD1A, and SETD1B, are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), epigenetic marks associated with active gene transcription.[2] WDR5 acts as a central scaffold, bringing together the catalytic subunit (e.g., MLL1) and other core components like RBBP5, ASH2L, and DPY30.[2] In pancreatic cancer, the WDR5-MLL axis is implicated in the transcriptional activation of genes that drive tumor progression.

The WDR5-c-Myc Axis: Fueling Oncogenic Transcription

The oncoprotein c-Myc is a critical driver of pancreatic cancer, but its direct inhibition has proven challenging. WDR5 interacts with c-Myc via its WBM site, an interaction that is essential for the recruitment of c-Myc to the chromatin of its target genes. This WDR5-mediated localization of c-Myc is crucial for the transcription of genes involved in cell proliferation and DNA replication. Disruption of the WDR5-c-Myc interaction has been shown to impair pancreatic cancer cell proliferation and tumor growth, highlighting this axis as a key therapeutic vulnerability.

Role in Immune Evasion

Recent studies have uncovered a role for WDR5 in modulating the tumor immune microenvironment in pancreatic cancer. The WDR5-H3K4me3 epigenetic axis regulates the expression of osteopontin (OPN), a cytokine that promotes immune suppression. Inhibition of WDR5 leads to a decrease in OPN expression and can enhance the efficacy of anti-PD-1 immunotherapy in preclinical models.

Therapeutic Strategies Targeting WDR5

The critical roles of WDR5 in pancreatic cancer have spurred the development of therapeutic agents aimed at disrupting its function. These can be broadly categorized into small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs).

Small-Molecule Inhibitors

Several small-molecule inhibitors have been developed to target the WIN site of WDR5, thereby disrupting its interaction with the MLL complex. These inhibitors have shown promise in preclinical studies by reducing H3K4 methylation, suppressing oncogenic gene expression, and inhibiting cancer cell growth.

PROTAC Degraders

PROTACs represent a novel therapeutic modality that induces the degradation of target proteins. WDR5-targeting PROTACs link a WDR5-binding molecule to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination and subsequent proteasomal degradation of WDR5. This approach offers the potential for a more sustained and potent inhibition of WDR5's functions compared to small-molecule inhibitors.

Quantitative Preclinical Efficacy of WDR5 Inhibitors

The following tables summarize the in vitro efficacy of various WDR5 inhibitors and degraders in pancreatic and other cancer cell lines.

| Inhibitor/Degrader | Pancreatic Cancer Cell Line | Assay Type | IC50 / GI50 | Citation |

| MS132 (PROTAC) | MIA PaCa-2 | Cell Viability | ~10 µM (GI50) | |

| PANC-1 | Cell Viability | ~4.0 µM (GI50) | ||

| AsPC-1 | Cell Viability | ~32 µM (GI50) | ||

| BxPC-3 | Cell Viability | ~15 µM (GI50) | ||

| PANC 10.05 | Cell Viability | ~18 µM (GI50) | ||

| OICR-9429 | C/EBPα p30 AML cells | Colony Formation | ~20 µM | |

| WDR5-47 | PANC02 | Cell Viability | > 10 µM | |

| WDR5-0102 | PANC02 | Cell Viability | > 10 µM | |

| cpd23 | PANC02 | Cell Viability | ~5 µM |

| Inhibitor | Cancer Type (Cell Line) | Assay Type | IC50 | Citation |

| C16 | Glioblastoma (GBM CSCs) | Cell Viability | 0.4 - 6.6 µM | |

| MM-102 | Glioblastoma (GBM CSCs) | Cell Viability | Similar to OICR-9429 | |

| Piribedil | Glioblastoma (GBM CSCs) | Cell Viability | Similar to OICR-9429 | |

| OICR-9429 | Glioblastoma (GBM CSCs) | Cell Viability | 5 - 15 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate WDR5's function and the efficacy of its inhibitors.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is adapted from studies investigating histone modifications in pancreatic cancer.

Objective: To identify the genomic regions occupied by WDR5 or specific histone modifications (e.g., H3K4me3) in pancreatic cancer cells.

Materials:

-

Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2)

-

Formaldehyde (1% final concentration)

-

Glycine (125 mM final concentration)

-

Cell lysis buffer (10 mM Tris-HCl pH 7.5, 10 mM NaCl, 0.5% NP-40)

-

MNase digestion buffer (20 mM Tris-HCl pH 7.5, 15 mM NaCl, 60 mM KCl, 1 mM CaCl2)

-

Micrococcal Nuclease (MNase)

-

Antibodies against WDR5 or H3K4me3

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Buffers and reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-linking: Treat cultured pancreatic cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.

-

Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes to lyse the cell membrane.

-

Chromatin Digestion: Wash the nuclei with MNase digestion buffer. Resuspend the nuclei in MNase digestion buffer and add MNase to digest the chromatin to an average size of 200-500 bp. The extent of digestion should be optimized for the cell type.

-

Immunoprecipitation: Centrifuge to pellet the digested chromatin and collect the supernatant. Add the specific antibody (anti-WDR5 or anti-H3K4me3) to the chromatin and incubate overnight at 4°C with rotation.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify enriched genomic regions (peaks).

Co-Immunoprecipitation (Co-IP)

This protocol is a generalized procedure based on methodologies for studying protein-protein interactions.

Objective: To determine if WDR5 physically interacts with a protein of interest (e.g., c-Myc) in pancreatic cancer cells.

Materials:

-

Pancreatic cancer cells

-

Co-IP lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the "bait" protein (e.g., anti-WDR5)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., Co-IP lysis buffer)

-

Elution buffer (e.g., 1x Laemmli sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the "prey" protein (e.g., anti-c-Myc)

Procedure:

-

Cell Lysis: Lyse pancreatic cancer cells in Co-IP lysis buffer on ice.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads by centrifugation and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against the bait protein (or control IgG) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein to detect the interaction.

Cell Viability (MTT) Assay

This is a standard protocol for assessing the effect of WDR5 inhibitors on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a WDR5 inhibitor in pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines

-

96-well plates

-

WDR5 inhibitor stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the WDR5 inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Visualizing the WDR5 Network in Pancreatic Cancer

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to WDR5 in pancreatic cancer.

Signaling Pathways

Caption: WDR5 signaling pathways in pancreatic cancer.

Experimental Workflow: ChIP-seq

Caption: Experimental workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Drug Development Workflow for WDR5 Inhibitors

Caption: General workflow for the development of WDR5 inhibitors.

Future Perspectives and Conclusion

WDR5 represents a highly promising therapeutic target in pancreatic cancer due to its central role in epigenetic regulation and oncogenic transcription. The development of both small-molecule inhibitors and PROTAC degraders offers multiple avenues for therapeutic intervention. While preclinical data are encouraging, further research is needed to optimize the efficacy and safety of these agents. Key future directions include:

-

Combination Therapies: Investigating the synergistic effects of WDR5 inhibitors with standard-of-care chemotherapies and other targeted agents, including immunotherapy.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to WDR5-targeted therapies.

-

Clinical Translation: Advancing the most promising WDR5 inhibitors and degraders into clinical trials for pancreatic cancer.

References

- 1. Distinct epigenetic landscapes underlie the pathobiology of pancreatic cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of WDR5 Degradation: An In-depth Technical Guide to the WDR5-Degrader-E3 Ligase Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the WDR5 degrader-1 ternary complex. It is designed to furnish researchers, scientists, and drug development professionals with the core data, experimental methodologies, and conceptual frameworks necessary to understand and advance the targeted degradation of WD40 repeat-containing protein 5 (WDR5), a key scaffolding protein implicated in various cancers. This document synthesizes findings from seminal studies on DCAF1- and VHL-based proteolysis-targeting chimeras (PROTACs) that recruit WDR5 for ubiquitination and subsequent proteasomal degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data from biophysical and cellular assays characterizing the formation and activity of WDR5-degrader-E3 ligase ternary complexes.

Table 1: Binding Affinities of DCAF1-based WDR5 PROTACs.[1]

| PROTAC ID | WDR5 Binding (KD, nM) | DCAF1 Binding (KD, nM) |

| PROTAC 1 (OICR-40333) | 21 ± 2 | 14 ± 1 |

| PROTAC 2 (OICR-40407) | 26 ± 2 | 21 ± 1 |

| PROTAC 3 (OICR-40792) | 29 ± 1 | 24 ± 1 |

Binding affinities were determined by Surface Plasmon Resonance (SPR). Values are presented as mean ± standard deviation from triplicate experiments.

Table 2: Cellular Degradation of WDR5 by VHL-based PROTACs.[2]

| PROTAC ID | Linker | DC50 (nM) | Dmax (%) |

| 8e | Ethyl | >10000 | 18 ± 2 |

| 8f | Propyl | 146 ± 21 | 42 ± 1 |

| 8g | Butyl | 53 ± 10 | 58 ± 3 |

| 8h | Pentyl | 114 ± 14 | 55 ± 1 |

| 8i | Hexyl | 166 ± 23 | 53 ± 1 |

| 17b | Pyrroloimidazole-based | 1010 ± 155 | 53 ± 5 |

Degradation was assessed in MV4-11WDR5-HiBiT cells after 24 hours of treatment. DC50 represents the concentration for 50% degradation, and Dmax is the maximal degradation observed.

Table 3: Thermodynamic Parameters of WDR5-MS33-VCB Ternary Complex Formation.[3]

| Interaction | KD (nM) | n (stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| MS33 to WDR5 | 120 ± 7 | 0.9 | -8.2 | -1.2 |

| MS33 to VCB | 870 ± 76 | 1.1 | -7.6 | -0.6 |

| VCB to WDR5-MS33 | 524 ± 54 | 1.0 | -9.1 | 0.5 |

Data obtained from Isothermal Titration Calorimetry (ITC). VCB is the Von Hippel-Lindau E3 ligase complex. A cooperativity factor (α) of 1.66 was observed for the ternary complex formation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of WDR5 degraders and the logical flow of their development and characterization.

Caption: Mechanism of Action for a WDR5 PROTAC Degrader.

Caption: Workflow for WDR5 PROTAC Degrader Development.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of the this compound ternary complex are provided below.

Protein Expression and Purification

Objective: To produce highly pure and soluble WDR5, DCAF1, and VHL-ElonginB-ElonginC (VCB) proteins for structural and biophysical studies.

Protocol:

-

Cloning: The human WDR5 (residues 22-334), DCAF1 (WD40 domain), and VHL (residues 54-213), ElonginB, and ElonginC genes are cloned into bacterial expression vectors (e.g., pET vectors) with N-terminal His-tags or other affinity tags.

-

Expression:

-

Transform the expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate overnight at 18°C.

-

-

Lysis and Clarification:

-

Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by ultracentrifugation at 40,000 x g for 45 minutes at 4°C.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 5% glycerol, 1 mM TCEP).

-

Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Tag Removal (Optional):

-

If required, cleave the affinity tag by incubating the eluted protein with a specific protease (e.g., TEV or thrombin) overnight during dialysis against a low-imidazole buffer.

-

Remove the cleaved tag and protease by passing the protein solution over the Ni-NTA column again.

-

-

Size-Exclusion Chromatography (SEC):

-

Concentrate the protein and load it onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Collect the fractions corresponding to the monomeric protein peak.

-

Assess purity by SDS-PAGE, concentrate the protein to the desired concentration (e.g., 10-20 mg/mL for crystallography), flash-freeze in liquid nitrogen, and store at -80°C.

-

X-ray Crystallography of the Ternary Complex

Objective: To determine the high-resolution three-dimensional structure of the WDR5-PROTAC-E3 ligase ternary complex.

Protocol:

-

Complex Formation:

-

Mix the purified WDR5 and E3 ligase (e.g., DCAF1 or VCB) in a 1:1.2 molar ratio.

-

Add the PROTAC degrader (dissolved in DMSO) to the protein mixture in a slight molar excess (e.g., 1.5-fold) to ensure saturation.

-

Incubate the mixture on ice for at least 2 hours to allow for stable complex formation.

-

Further purify the ternary complex by size-exclusion chromatography to remove any unbound components and aggregates.

-

-

Crystallization Screening:

-

Concentrate the purified ternary complex to approximately 10-15 mg/mL.

-

Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at 4°C or 20°C.

-

Screen a wide range of commercially available crystallization screens (e.g., PEG/Ion, SaltRx, Index).

-

-

Crystal Optimization:

-

Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and temperature.

-

Microseeding can be employed to improve crystal size and quality.

-

-

Data Collection and Processing:

-

Harvest the crystals and cryo-protect them by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol or ethylene glycol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software such as XDS or HKL2000.

-

-

Structure Solution and Refinement:

-

Solve the structure by molecular replacement using the known structures of WDR5 and the E3 ligase as search models.

-

Build the model of the PROTAC and the protein loops in the electron density map using software like Coot.

-

Refine the structure using programs like Phenix or Refmac5, and validate the final model.

-

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinities and kinetics of the binary (PROTAC-protein) and ternary (WDR5-PROTAC-E3) interactions.

Protocol:

-

Chip Preparation:

-

Immobilize a biotinylated version of one of the proteins (e.g., DCAF1 or VHL) onto a streptavidin-coated sensor chip.

-

-

Binary Interaction Analysis:

-

To measure the affinity of the PROTAC to the immobilized E3 ligase, inject a series of concentrations of the PROTAC over the sensor surface and a reference flow cell.

-

To measure the affinity of the PROTAC to WDR5, a competitive binding assay or immobilization of WDR5 can be used.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

-

Ternary Complex Formation Analysis:

-

Inject a constant, saturating concentration of WDR5 mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

-

The increase in response units (RU) compared to the injection of WDR5 or PROTAC alone indicates the formation of the ternary complex.[1]

-

Fit the data to a steady-state affinity model to determine the apparent KD for the ternary complex.

-

-

Cooperativity Calculation:

-

The cooperativity factor (α) is calculated as the ratio of the KD of the binary interaction (PROTAC to E3 ligase) to the apparent KD of the ternary complex formation. An α > 1 indicates positive cooperativity.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of binding, and to calculate cooperativity.

Protocol:

-

Sample Preparation:

-

Dialyze all proteins and prepare the PROTAC solution in the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

-

Degas all solutions before use.

-

-

Binary Titrations:

-

PROTAC to WDR5: Place WDR5 (e.g., 20 µM) in the sample cell and the PROTAC (e.g., 200 µM) in the syringe.

-

PROTAC to E3 Ligase: Place the E3 ligase (e.g., 20 µM) in the sample cell and the PROTAC (e.g., 200 µM) in the syringe.

-

Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).

-

Integrate the heat signals and fit the data to a one-site binding model to obtain KD, ΔH, and n.

-

-

Ternary Titration (to determine cooperativity):

-

Saturate one protein (e.g., WDR5 at 20 µM) with the PROTAC (e.g., 30 µM) in the sample cell.

-

Titrate the second protein (the E3 ligase, e.g., 200 µM) from the syringe into the pre-formed binary complex.

-

The resulting thermogram reflects the formation of the ternary complex.

-

Fit the data to determine the apparent KD for the ternary interaction.

-

Calculate cooperativity (α) as described for SPR.

-

HiBiT Cellular Degradation Assay

Objective: To quantify the degradation of WDR5 in living cells upon treatment with a PROTAC.

Protocol:

-

Cell Line Generation:

-

Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous WDR5 locus in a relevant cell line (e.g., MV4-11, a human AML cell line).[2] This ensures that the tagged protein is expressed at physiological levels.

-

-

Cell Treatment:

-

Plate the HiBiT-WDR5 cells in 96-well plates.

-

Treat the cells with a serial dilution of the WDR5 PROTAC degrader or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System, which contains the LgBiT protein and furimazine substrate.

-

The HiBiT tag on WDR5 complements with LgBiT to form a functional NanoBiT® luciferase, generating a luminescent signal.

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-WDR5 protein remaining in the cells.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated controls.

-

Plot the percentage of remaining WDR5 against the logarithm of the PROTAC concentration.

-

Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation achieved).

-

References

An In-depth Technical Guide to CRBN- and VHL-Recruiting WDR5 Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of PROTAC design is the choice of E3 ubiquitin ligase to be recruited. This guide provides a detailed technical comparison of two of the most widely utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), in the context of degrading WD repeat-containing protein 5 (WDR5).

WDR5 is a scaffold protein that plays a crucial role in various cellular processes, including histone modification and gene transcription. Its association with cancer, particularly in the context of mixed-lineage leukemia (MLL), has made it an attractive therapeutic target.[1] This document delves into the quantitative differences, experimental evaluation, and underlying biological pathways of CRBN- and VHL-recruiting WDR5 degraders.

Quantitative Comparison of WDR5 Degraders

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported data for representative CRBN- and VHL-recruiting WDR5 degraders. It is important to note that direct head-to-head comparisons with identical WDR5 binders and linkers are not always available, and data should be interpreted within the context of the specific molecular scaffolds and cell lines used.

| Degrader | E3 Ligase Recruited | WDR5 Binder | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MS40 | CRBN | OICR-9429 derivative | MV4;11 | 42 ± 41 | 77 ± 12 | [2] |

| WDR5 degrader-1 (compound 25) | CRBN | Not Specified | Not Specified | Not Specified | Selectively degrades WDR5 over IKZF1 | [3] |

| Degrader | E3 Ligase Recruited | WDR5 Binder | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MS132 | VHL | Phenylbenzamide scaffold | MIA PaCa-2 | 92 | >73 | [4] |

| MS33 | VHL | Phenylbenzamide scaffold | MV4;11 | 260 | 71 | |

| MS67 | VHL | Phenylbenzamide scaffold | Wild-type WDR5 expressing cells | 3.7 | 94 |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC molecules. Below are protocols for key experiments used to characterize WDR5 degraders.

Cellular Degradation Assay via Western Blot

Objective: To quantify the reduction in endogenous WDR5 protein levels following PROTAC treatment.

Materials:

-

Cancer cell lines (e.g., MV4;11, MIA PaCa-2)

-

PROTAC compounds (CRBN- and VHL-recruiting) and DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-WDR5, anti-loading control e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC compound or DMSO for the desired time course (e.g., 18 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-WDR5 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the primary antibody for the loading control.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the WDR5 band intensity to the loading control.

-

Calculate the percentage of WDR5 degradation relative to the DMSO-treated control to determine DC50 and Dmax values.

-

Ternary Complex Formation Assay - NanoBRET™

Objective: To measure the formation of the WDR5-PROTAC-E3 ligase ternary complex in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled HaloTag® fusion protein (acceptor). Proximity of the donor and acceptor upon ternary complex formation results in a BRET signal.

Materials:

-

HEK293T cells

-

Expression vectors for NanoLuc-WDR5 and HaloTag-CRBN or HaloTag-VHL

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand (acceptor)

-

NanoBRET™ Nano-Glo® Substrate (donor)

-

White, 96- or 384-well assay plates

-

Luminometer capable of measuring BRET

Protocol:

-

Cell Transfection: Co-transfect HEK293T cells with plasmids encoding NanoLuc-WDR5 and either HaloTag-CRBN or HaloTag-VHL. Optimize the donor-to-acceptor plasmid ratio.

-

Cell Seeding: Seed the transfected cells into white assay plates.

-

HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.

-

PROTAC Treatment: Add a serial dilution of the WDR5 PROTAC to the wells.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

BRET Measurement: Measure the donor and acceptor emission signals using a BRET-capable luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is typically observed, from which the potency of ternary complex formation can be determined.

Ternary Complex Characterization - Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding affinity (KD), enthalpy (ΔH), and stoichiometry (n)) of binary and ternary complex formation.

Materials:

-

Purified WDR5 protein

-

Purified E3 ligase complex (VCB or CRBN-DDB1)

-

WDR5 PROTAC

-

ITC instrument

-

Dialysis buffer

Protocol:

-

Sample Preparation:

-

Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of all components.

-

-

Binary Titrations:

-

PROTAC into WDR5: Fill the ITC cell with WDR5 solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes to determine the KD of the PROTAC for WDR5.

-

PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution to determine the KD of the PROTAC for the E3 ligase.

-

-

Ternary Titration:

-

Fill the ITC cell with a solution containing both WDR5 and the E3 ligase.

-

Fill the syringe with the PROTAC solution.

-

The resulting thermogram will represent the formation of the ternary complex.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model to determine KD, ΔH, and n for each interaction.

-

Calculate the cooperativity factor (α) using the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the binding of the other.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

References

- 1. physiciansweekly.com [physiciansweekly.com]

- 2. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of WDR5 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat-containing protein 5 (WDR5) has emerged as a critical therapeutic target in various cancers due to its role as a scaffold protein in the MLL/KMT2A (Mixed Lineage Leukemia/Lysine Methyltransferase 2A) histone methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for active gene transcription. Dysregulation of WDR5-mediated activity is implicated in the pathogenesis of several malignancies, including acute myeloid leukemia (AML) and pancreatic cancer.[1][2][3]

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) represents a novel and promising therapeutic strategy.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. This guide provides an in-depth technical overview of the chemical structure, mechanism of action, and experimental evaluation of WDR5 degrader-1 compounds.

Core Chemical Structure of WDR5 Degraders

WDR5 degraders are PROTACs designed to bring WDR5 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The general chemical structure consists of three key components:

-

A WDR5-binding moiety: This "warhead" specifically recognizes and binds to the WDR5 protein.

-

An E3 ligase ligand: This component recruits an E3 ligase, most commonly von Hippel-Lindau (VHL) or Cereblon (CRBN).[4]

-

A chemical linker: This flexible chain connects the WDR5 binder and the E3 ligase ligand, and its composition and length are critical for the formation of a stable and productive ternary complex.

Several WDR5 inhibitors have been adapted as the WDR5-binding moiety in PROTAC design. Notably, OICR-9429 and its derivatives, which target the WDR5-interaction (WIN) site, are frequently employed. Another class of binders is based on a pyrroloimidazole scaffold.

The choice of the E3 ligase ligand and the nature of the linker significantly impact the degradation efficiency and selectivity of the resulting PROTAC. VHL-based degraders have generally demonstrated better degradation activity for WDR5.

Mechanism of Action: The PROTAC-Induced Degradation Pathway

The mechanism of action for a WDR5 degrader involves the formation of a ternary complex between the WDR5 protein, the degrader molecule, and the recruited E3 ligase. This proximity induces the E3 ligase to polyubiquitinate WDR5. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the WDR5 protein. This process catalytically repeated, allowing a single degrader molecule to induce the degradation of multiple WDR5 proteins.

Figure 1. Signaling pathway of WDR5 degradation induced by a PROTAC.

Quantitative Data on WDR5 Degrader Compounds

The efficacy of WDR5 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes publicly available data for representative WDR5 degrader compounds.

| Compound Name | WDR5 Binder Scaffold | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Citation |

| This compound (cpd 25) | Not specified | CRBN | Not specified | Not specified | Not specified | |

| PROTAC WDR5 degrader 1 (cpd 8g) | WDR5 ligand 2 | VHL | Not specified | Not specified | Not specified | |

| MS33 | OICR-9429 derivative | VHL | 260 ± 56 nM | 71 ± 5% | MV4;11 | |

| MS67 | OICR-9429 derivative | VHL | 3.7 nM | >90% | MV4;11 | |

| MS40 | OICR-9429 derivative | CRBN | Not specified | Not specified | Not specified | |

| Compound 11 (MS132) | OICR-9429 derivative | VHL | <100 nM | >80% | MIA PaCa-2 | |

| Compound 17b | Pyrroloimidazole derivative | VHL | 1.24 µM | ~50% | Not specified |

Experimental Protocols

Western Blotting for WDR5 Degradation

This protocol is a standard method to qualitatively and semi-quantitatively assess the degradation of WDR5 in cells treated with degrader compounds.

Figure 2. Experimental workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MV4;11 or MIA PaCa-2) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the WDR5 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 16, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for WDR5 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the WDR5 band intensity to the loading control to determine the relative WDR5 protein levels.

Luciferase-Based Assay for WDR5 Degradation

This method offers a high-throughput and quantitative assessment of WDR5 degradation.

Methodology:

-

Cell Line Generation: Engineer a cell line (e.g., MV4-11) to stably express WDR5 fused to a luciferase reporter, such as NanoLuc® (HiBiT).

-

Cell Plating and Treatment: Plate the engineered cells in a multi-well format and treat them with serial dilutions of the WDR5 degrader compounds.

-

Lysis and Luminescence Measurement: After the desired treatment duration, lyse the cells and add the luciferase substrate. Measure the luminescence signal using a plate reader.

-

Data Analysis: A decrease in the luminescence signal corresponds to the degradation of the WDR5-luciferase fusion protein. Calculate the DC50 and Dmax values by fitting the dose-response data to a nonlinear regression curve.

Conclusion

WDR5 degraders represent a powerful therapeutic modality for cancers dependent on the MLL/KMT2A complex. The rational design of these PROTAC molecules, focusing on the optimization of the WDR5 binder, E3 ligase ligand, and the connecting linker, is crucial for achieving potent and selective degradation. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel WDR5 degrader compounds, facilitating the advancement of this promising class of anti-cancer agents.

References

WDR5 Degrader-1: A Technical Guide to its Mechanism and Effect on the MLL Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein and a core component of the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes.[1][2] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark essential for active gene transcription.[1][2] In various cancers, particularly MLL-rearranged (MLL-r) acute myeloid leukemia (AML), the activity of the WDR5-MLL complex is hijacked to maintain an oncogenic gene expression program.[2] Targeted degradation of WDR5 has emerged as a promising therapeutic strategy to dismantle the MLL complex and suppress tumor growth. This document provides a technical overview of a potent and selective WDR5 degrader, MS67, often representative of the "WDR5 degrader-1" class, detailing its mechanism of action, biochemical and cellular activity, and its profound effects on the MLL complex.

Introduction to WDR5 and the MLL Complex